molecular formula C20H21NO3 B12594464 Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]- CAS No. 644979-35-1

Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-

Cat. No.: B12594464
CAS No.: 644979-35-1
M. Wt: 323.4 g/mol
InChI Key: ASNMYGGIZGVMBA-UHFFFAOYSA-N
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Description

The compound Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]- features a benzamide core substituted with a 3-methoxy and 2-methyl group on the aromatic ring. The amide nitrogen is further functionalized with a cyclopropyl moiety bearing a 4-methylbenzoyl group.

Properties

CAS No.

644979-35-1

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]benzamide

InChI

InChI=1S/C20H21NO3/c1-13-7-9-15(10-8-13)18(22)20(11-12-20)21-19(23)16-5-4-6-17(24-3)14(16)2/h4-10H,11-12H2,1-3H3,(H,21,23)

InChI Key

ASNMYGGIZGVMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2(CC2)NC(=O)C3=C(C(=CC=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]- typically involves multiple steps One common approach starts with the acylation of 3-methoxy-2-methylbenzoic acid using a suitable acylating agentThe final step involves the coupling of the 4-methylbenzoyl group to the cyclopropyl moiety under specific reaction conditions, such as the use of a base and a coupling reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. Its antioxidant properties could be due to its capacity to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Analysis

The following table compares key structural features and molecular properties of the target compound with structurally related benzamides:

Compound Name Substituents on Benzamide Core N-Substituent Molecular Weight (g/mol) Notable Functional Groups
Target Compound 3-methoxy, 2-methyl 1-(4-methylbenzoyl)cyclopropyl ~353.4* Methoxy, benzoyl, cyclopropane
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl ~221.3 Hydroxyl, tertiary alcohol
3-(Cyclohexylmethoxy)-N,N-dipropyl-benzamide 3-(cyclohexylmethoxy) N,N-dipropyl 317.5 Cyclohexylmethoxy, dipropylamine
2-[(4-Methoxybenzoyl)amino]-N-[2-methyl-1-[(phenylamino)carbonyl]propyl]-benzamide 2-[(4-methoxybenzoyl)amino] 2-methyl-1-[(phenylamino)carbonyl]propyl ~493.5 Multiple amides, phenylurea

*Estimated based on molecular formula.

Key Observations:
  • Substituent Effects : The target compound’s 3-methoxy group enhances electron-donating capacity compared to the 3-methyl group in or the bulky cyclohexylmethoxy in . The cyclopropane ring in the N-substituent introduces steric constraints distinct from the hydroxyl group in or the flexible dipropyl chains in .
  • Hydrogen Bonding: Unlike , which has an N,O-bidentate directing group (hydroxyl and amide), the target compound lacks hydrogen bond donors, relying on methoxy and benzoyl acceptors.

Physicochemical and Reactivity Comparisons

  • Solubility : The cyclohexylmethoxy group in likely reduces aqueous solubility due to hydrophobicity, whereas the target compound’s methoxy and benzoyl groups may balance lipophilicity and polarity.
  • Reactivity : The hydroxyl group in enables participation in metal-catalyzed C–H functionalization, whereas the target compound’s cyclopropane and benzoyl groups may favor π-π stacking or steric hindrance in reactions .
  • Stability : Cyclopropane rings are strain-prone but stabilized by conjugation with the benzoyl group in the target compound, whereas the tertiary alcohol in may be susceptible to oxidation.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]- (CAS Number: 644979-35-1) is one such derivative that has been investigated for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]- is C20H21NO3C_{20}H_{21}NO_3. The structure includes a benzamide core with specific substituents that may influence its biological activity. Below is a summary of its key chemical properties:

PropertyValue
Molecular Weight325.39 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antiparasitic Activity

Benzamide derivatives have also been evaluated for their antiparasitic activities. A related study on N-benzoyl-2-hydroxybenzamides demonstrated activity against protozoan parasites such as Plasmodium falciparum and Leishmania donovani. Compounds in this series exhibited moderate to excellent activity against these pathogens, indicating that structural modifications could yield potent antiparasitic agents . While specific data on the compound is not available, its structural characteristics may confer similar activities.

The mechanism by which benzamide derivatives exert their biological effects often involves interaction with specific cellular targets or pathways. For example:

  • Inhibition of Viral Replication : By enhancing A3G levels, benzamides can disrupt the replication cycle of viruses like HBV.
  • Targeting Enzymatic Pathways : Some benzamides may inhibit key enzymes involved in the metabolic processes of parasites.

Synthesis and Evaluation

The synthesis of Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]- typically involves standard organic synthesis techniques such as acylation reactions. Evaluations for biological activity are often conducted using in vitro assays against relevant pathogens or cell lines.

Example Study :
A study focusing on N-benzoyl derivatives explored their structure-activity relationships (SAR) against various protozoan parasites. The findings indicated that modifications to the benzoyl moiety significantly impacted biological efficacy .

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